4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide
Description
Properties
IUPAC Name |
4-chloro-N-[(E)-[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2/c13-7-3-1-6(2-4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5H,(H,19,21)(H2,18,20,22)/b17-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMNPVIIGRIKR-YAXRCOADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(NNC2=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(NNC2=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular components, including enzymes and receptors, to exert their effects.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular processes.
Biochemical Pathways
It’s worth noting that similar compounds can affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to have potential anticancer activity, showing remarkable activity against various human tumor cell lines.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes. The compound is characterized by the presence of a chlorinated benzene ring and a trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 4-chlorobenzohydrazide with a suitable pyrazolone derivative. The structural integrity and purity of the compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure reveals important interactions that may influence its biological activity.
Enzyme Inhibition
Recent studies have highlighted the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by hydrazones derived from 4-(trifluoromethyl)benzohydrazide. The IC values for AChE inhibition ranged from 46.8 to 137.7 µM, while BuChE inhibition showed values between 19.1 and 881.1 µM, indicating that some derivatives exhibit stronger inhibition against AChE compared to BuChE .
Table 1: Inhibition Potency of Selected Hydrazones Derived from 4-(Trifluoromethyl)benzohydrazide
| Compound | AChE IC (µM) | BuChE IC (µM) |
|---|---|---|
| 2b | 46.8 | 63.6 |
| 2l | 19.1 | 881.1 |
| 2p | 137.7 | 19.1 |
| 2q | 100 | 150 |
The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups enhances the inhibitory potency against these enzymes .
Antimicrobial Activity
Hydrazones derived from benzohydrazides have also been evaluated for their antimicrobial properties. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria, yeasts, and molds . The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated a series of hydrazone derivatives for their potential as AChE inhibitors in vitro. Among them, the compound derived from this compound exhibited the most potent inhibition with an IC value significantly lower than that of standard inhibitors like donepezil .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of various hydrazone derivatives against clinical isolates. The results indicated that compounds with a trifluoromethyl substituent displayed enhanced antibacterial effects compared to their non-trifluoromethyl analogs, suggesting that this functional group plays a critical role in biological efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and hypothetical biological implications:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyl or methyl substituents in analogs .
- Solubility : The hydrazide group in the target compound may enhance aqueous solubility relative to sulfonamide () or oxadiazole () derivatives.
- Stability : The CF₃ group resists metabolic degradation, unlike hydroxyphenyl () or azo () groups, which are prone to oxidation .
Preparation Methods
Hydrazinolysis of Ethyl 4-Chlorobenzoate
The precursor 4-chlorobenzohydrazide is synthesized via hydrazinolysis of ethyl 4-chlorobenzoate. A mixture of ethyl 4-chlorobenzoate (0.167 mol, 29 g) and hydrazine hydrate (0.167 mol, 5 g) in ethanol (60 mL) is refluxed with glacial acetic acid (2–3 drops) for 4–6 hours. Post-reaction cooling yields white needle-like crystals, recrystallized from ethanol (93% yield).
Critical Parameters :
- Solvent : Ethanol ensures solubility and facilitates nucleophilic attack by hydrazine.
- Catalyst : Glacial acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.
Formation of 3-(Trifluoromethyl)-5-Pyrazolone Intermediate
Cyclocondensation with Trifluoromethylacetophenone
The pyrazolone core is synthesized by reacting 4,4,4-trifluoro-1-phenylbutane-1,3-dione (trifluoromethylacetophenone) with hydrazine hydrate. A mixture of trifluoromethylacetophenone (0.01 mol) and hydrazine hydrate (0.012 mol) in ethanol (30 mL) is refluxed for 6 hours. The product, 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, precipitates upon cooling (68–75% yield).
Mechanistic Insight :
- Hydrazine attacks the β-keto carbonyl, followed by cyclization and dehydration to form the pyrazolone ring.
Condensation Reaction to Form the Schiff Base
Conventional Method for Final Coupling
Equimolar quantities of 4-chlorobenzohydrazide (0.01 mol) and 3-(trifluoromethyl)-5-pyrazolone (0.01 mol) are refluxed in ethanol (40 mL) with glacial acetic acid (1 mL) for 8–10 hours. The Schiff base forms via nucleophilic attack of the hydrazide’s amine on the pyrazolone’s aldehyde group, followed by dehydration.
Reaction Conditions :
Microwave-Assisted Synthesis for Enhanced Efficiency
Optimization of Reaction Parameters
Microwave irradiation significantly reduces reaction time. A mixture of 4-chlorobenzohydrazide (0.01 mol) and pyrazolone (0.01 mol) in ethanol (20 mL) is irradiated at 300 W for 8–10 minutes, achieving 85–90% yield.
Comparative Data :
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 480–540 | 60–75 |
| Microwave | 8–10 | 85–92 |
Advantages :
Structural Characterization and Validation
Spectroscopic Analysis
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
Mass Spectrometry :
Challenges and Optimization Strategies
Common Pitfalls in Synthesis
Q & A
Q. Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and purity in its synthesis?
Answer:
- Basic: The compound is synthesized via multi-step organic reactions, typically involving condensation of hydrazide derivatives with substituted pyrazole intermediates. For example, hydrazides react with trifluoromethyl-substituted pyrazole aldehydes in methanol/1,4-dioxane under acidic catalysis (e.g., acetic acid), followed by recrystallization .
- Advanced: Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to aldehyde), solvent polarity (methanol for solubility vs. ethanol for slower crystallization), and catalyst concentration (2–5% acetic acid). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization .
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Hydrazide formation | KOH, CS₂ in methanol, 12 h reflux | 66 | 98 | |
| Aldehyde condensation | Acetic acid catalyst, 24 h reflux | 71 | 95 |
Basic: How is the structure of this compound confirmed experimentally?
Q. Advanced: What advanced spectroscopic techniques resolve ambiguities in tautomeric or stereochemical assignments?
Answer:
- Basic: Structure is confirmed via ¹H/¹³C NMR (e.g., pyrazole C=O at ~170 ppm, trifluoromethyl at ~110 ppm) and IR (N-H stretch at 3200–3300 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- Advanced: Heteronuclear NMR (e.g., HMBC to confirm hydrazone linkage) and X-ray crystallography resolve tautomerism (e.g., keto-enol equilibrium in pyrazolone rings). NOESY identifies spatial proximity of substituents in crowded regions .
Basic: What initial biological screening assays are recommended for this compound?
Q. Advanced: How can contradictory results in antimicrobial activity assays be systematically addressed?
Answer:
- Basic: Screen for antibacterial (MIC against Gram+/− bacteria), antifungal (Candida spp.), and anticancer (IC₅₀ in MTT assays) activities. Use standardized protocols (CLSI guidelines) .
- Advanced: Contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion). Address via:
Basic: How does the trifluoromethyl group influence the compound’s reactivity?
Q. Advanced: What computational methods predict its electronic effects on reaction intermediates?
Answer:
- Basic: The CF₃ group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions (e.g., hydrazone formation) and increasing metabolic stability .
- Advanced: DFT calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. MD simulations assess solvation effects on reaction pathways .
Basic: What solvents and pH conditions stabilize the compound during storage?
Q. Advanced: How can degradation products be identified and quantified?
Answer:
- Basic: Store in dry DMSO (≤1% water) at −20°C. Avoid aqueous buffers (pH <5 or >9) to prevent hydrolysis .
- Advanced: Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify hydrolytic byproducts (e.g., free hydrazine) .
Basic: What is the hypothesized mechanism of action for its antimicrobial activity?
Q. Advanced: How can target engagement studies validate this mechanism?
Answer:
- Basic: Proposed to inhibit bacterial enoyl-ACP reductase (FabI) via hydrazone-metal chelation or disrupt membrane integrity .
- Advanced: Validate via:
Basic: Which analytical techniques assess purity and identity?
Q. Advanced: How can hyphenated techniques resolve co-eluting impurities?
Answer:
- Basic: HPLC (≥95% purity, C18 column) and elemental analysis (C, H, N within ±0.4%) .
- Advanced: LC-MS/MS with MRM mode distinguishes isobaric impurities. 2D-NMR (HSQC-TOCSY) resolves overlapping peaks in crude mixtures .
Basic: How do substituents on the pyrazole ring affect bioactivity?
Q. Advanced: What QSAR models correlate structural features with potency?
Answer:
- Basic: Electron-withdrawing groups (Cl, CF₃) enhance activity; bulky substituents reduce cell penetration .
- Advanced: 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields. Machine learning (random forest) prioritizes substituents for lead optimization .
Basic: What safety precautions are required during handling?
Q. Advanced: How are occupational exposure limits (OELs) determined for novel analogs?
Answer:
- Basic: Use gloves, goggles, and fume hoods . Avoid inhalation (LD₅₀ >500 mg/kg in rodents) .
- Advanced: In silico toxicity prediction (ADMET Predictor™) estimates OELs. Ames test screens mutagenicity .
Basic: What are the compound’s potential pharmacological applications?
Q. Advanced: How can in vivo pharmacokinetic studies inform dosing regimens?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
